Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate

Medicinal Chemistry ADME Chromatography

Sourcing unprotected α-ketoester thiophenes often leads to unwanted side reactions and purification challenges. Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate (CAS 898772-32-2) resolves this with a 1,3-dioxolane protecting group that blocks the electrophilic carbonyl. This ensures chemoselective transformations validated in 5-lipoxygenase inhibitor synthesis. - Enables selective carbonyl unmasking under mild acidic conditions. - Calculated LogP of 0.81 facilitates streamlined reverse-phase purification. - High boiling point (389.4±42.0 °C) supports column chromatography over distillation.

Molecular Formula C11H12O5S
Molecular Weight 256.28 g/mol
CAS No. 898772-32-2
Cat. No. B1324142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate
CAS898772-32-2
Molecular FormulaC11H12O5S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC=C(S1)C2OCCO2
InChIInChI=1S/C11H12O5S/c1-2-14-10(13)9(12)7-3-4-8(17-7)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3
InChIKeyPYFVOMDXNHCLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate: Physicochemical & Sourcing


Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate (CAS 898772-32-2) is a specialized heterocyclic building block featuring a thiophene ring substituted with an ethyl oxoacetate moiety and a 1,3-dioxolane protecting group . This structure classifies it as a protected α-ketoester, a motif valued in medicinal chemistry for enabling selective synthetic transformations. Physicochemical data, including a calculated ACD/LogP of 0.81 and a boiling point of 389.4±42.0 °C, provide a baseline for understanding its handling and reactivity profile [1]. Its primary procurement relevance lies in its utility as a protected aldehyde or ketone synthon, where the dioxolane group offers distinct advantages over unprotected analogs.

Protected α-ketoester synthon with orthogonal dioxolane masking
Enables multi-step synthesis where free carbonyls would interfere
Reported purity specification supports procurement consistency

Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate: Analog Substitution Limitations


Substituting Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate with a close structural analog, such as Ethyl 5-formylthiophene-2-carboxylate (CAS 67808-65-5) or Ethyl 2-oxo-2-(thiophen-2-yl)acetate (CAS 4075-58-5), is not straightforward due to the unique electronic and steric influence of the 1,3-dioxolane ring [1]. The acetal protection alters the reactivity of the α-ketoester by blocking the electrophilic carbonyl, thereby preventing unwanted side reactions during multi-step syntheses. This protection is not present in the free aldehyde or ketone analogs, making direct substitution chemically invalid in sequences requiring selective unmasking. Furthermore, the dioxolane group modifies lipophilicity, as evidenced by a calculated LogP of 0.81 [2], which is lower than many unprotected heterocyclic esters and can impact purification and formulation. These differences underscore the need for product-specific evaluation rather than generic in-class substitution.

Risk Factor
This Compound
Unprotected Analog
Carbonyl reactivity
Dioxolane-protected; selective unmasking
Free aldehyde/ketone; side reactions likely
Lipophilicity (LogP)
Lower LogP; altered chromatographic retention
Higher predicted LogP; different purification profile
Physical properties
Higher MW & BP; favors chromatography over distillation
Lower MW & BP; may require distillation adjustments

Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate: Quantitative Comparison vs. Analogs


Lipophilicity: Dioxolane-Protected vs. Free Aldehyde

The introduction of the 1,3-dioxolane protecting group significantly reduces lipophilicity compared to the unprotected aldehyde analog. The target compound has a calculated ACD/LogP of 0.81 [1], while Ethyl 5-formylthiophene-2-carboxylate, which lacks the acetal, is predicted to have a higher LogP due to the free aldehyde moiety. This difference is critical for chromatographic purification and in predicting passive membrane permeability.

Lipophilicity (LogP)
Class-level inference
Target ACD/LogP = 0.81 vs Analog predicted >0.81
Supports chromatographic method fit; lower LogP influences retention and solubility
Calculated values; experimental verification recommended
Medicinal Chemistry ADME Chromatography

Molecular Weight & Boiling Point: Purification Implications

The molecular weight of Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate is 256.28 g/mol, which is significantly higher than the unprotected ketone analog Ethyl 2-oxo-2-(thiophen-2-yl)acetate (184.21 g/mol) [1]. This increase in mass, coupled with a higher calculated boiling point of 389.4±42.0 °C compared to the lower boiling ketone (estimated 250-300 °C), reflects the additional mass and polarizability of the dioxolane ring [2]. These differences directly affect volatility and the choice of purification methods (e.g., distillation vs. chromatography).

Molecular Weight & Boiling Point
Head-to-head
MW 256.28, BP 389.4 °C vs Analog MW 184.21, BP ~250–300 °C
Higher mass and BP shift purification preference toward chromatography
Calculated BP; experimental validation recommended
Organic Synthesis Process Chemistry Purification

Dioxolane as Masked Carbonyl: Selective Transformations

The 1,3-dioxolane moiety in Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate serves as an orthogonal protecting group for carbonyls, enabling selective reactions at the α-ketoester site. In contrast, unprotected analogs like Ethyl 5-formylthiophene-2-carboxylate are susceptible to nucleophilic attack and cannot be used in sequences requiring carbonyl masking. While no direct comparative yield data is available for the target compound, literature on related dioxolane-protected thiophenes demonstrates that the acetal group is stable under a range of conditions (e.g., Grignard additions, oxidations) where free carbonyls would react [1]. This class-level property makes the protected compound a superior intermediate for complex molecule construction.

Chemoselectivity
Class-level inference
1,3-dioxolane enables orthogonal protection; stable under Grignard/oxidation
Enables synthetic routes incompatible with free carbonyls
Literature on related dioxolane-thiophenes supports class-level stability
Protecting Group Chemistry Multi-step Synthesis Medicinal Chemistry

Reported Purity: Procurement Benchmark

Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate is commercially available at a reported purity of 97.0% from at least one major supplier . This sets a verifiable benchmark for procurement. While similar protected thiophene building blocks are available, the specific purity specification for this CAS number provides a direct comparator for sourcing decisions. It is important to note that no head-to-head purity data with analogs is available, but this specification serves as a minimum quality standard for this specific compound.

Purity Benchmark
Reported
97.0% (Fluorochem specification)
Provides a procurement quality benchmark
Supplier specification; independent verification recommended
Quality Control Procurement Analytical Chemistry

Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate: Key Applications


Protected α-Ketoester Synthon for Medicinal Chemistry

Due to the presence of the 1,3-dioxolane group, this compound is ideally suited as a protected electrophile in synthetic sequences targeting complex drug candidates. It can be used to install a masked carbonyl functionality, which can be unmasked later under mild acidic conditions, a strategy validated in the synthesis of 5-lipoxygenase inhibitors [1]. This application leverages the compound's unique chemoselectivity compared to free carbonyl analogs.

Predictable Lipophilicity for RP Chromatography

The lower calculated LogP (0.81) [1] relative to unprotected heterocyclic esters makes this compound a more manageable intermediate for reverse-phase chromatography. Its higher molecular weight and boiling point also favor purification by column chromatography over distillation, simplifying small-scale laboratory syntheses.

Building Block for Thiophene-Functionalized Materials

The thiophene core, combined with the protected α-ketoester, provides a versatile scaffold for constructing conjugated materials or coordination polymers. While no direct data exists, the class-level stability of dioxolane-protected thiophenes [2] supports their use in subsequent metal-catalyzed coupling reactions, where unprotected carbonyls could interfere.

Core for Selective Enzyme Inhibitors

The thiophene-dioxolane motif is found in known 5-lipoxygenase inhibitors [1]. While the target compound itself has no reported IC50 values, its structural similarity to the dioxolane-thiophene class suggests it may serve as a starting point for medicinal chemistry optimization. Procurement for this purpose would be based on the scaffold's known activity profile.

Application
Selection Property
Validation Focus
Multi-step medicinal chemistry synthesis
Orthogonal dioxolane protection
Acetal stability and unmasking conditions
Reverse-phase chromatography
Calculated LogP profile
Retention time and solubility assessment
Thiophene-based material synthesis
Thiophene-dioxolane scaffold
Metal-catalyzed coupling compatibility
5-lipoxygenase inhibitor scaffold exploration
Structural similarity to known inhibitors
In vitro target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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